4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine
Overview
Description
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C9H7BrN4 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine, have been associated with a wide range of pharmacological applications .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular level, often contributing to their pharmacological activity .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in DNA repair and replication, such as poly(ADP-ribose) polymerases (PARPs). The interaction with PARPs is particularly significant as it can influence the PARylation process, which is essential for DNA damage recognition and repair . Additionally, this compound can bind to various proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound can affect the expression of genes related to stress responses and metabolic processes, thereby altering cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, its interaction with PARPs can inhibit their activity, affecting the DNA repair process . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing DNA repair and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, this compound can bind to transporters that facilitate its uptake into cells, as well as binding proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Properties
IUPAC Name |
2-(6-bromopyrimidin-4-yl)-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHZJAWWYODDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.